5-(Bromomethyl)quinolin-2(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
103702-28-9 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,6H2,(H,12,13) |
InChI Key |
CFJLYEFMSQAECF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)CBr |
Origin of Product |
United States |
Contextualization Within Quinolinone Chemistry
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. ijpsjournal.comnih.gov The quinoline (B57606) and quinolinone motifs are present in numerous natural products and synthetically developed molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.govnih.gov The development of quinolone and fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, highlights the therapeutic importance of this structural class. nih.govmdpi.com
The synthesis of the quinolin-2(1H)-one core can be achieved through various methods, including the Camps cyclization, the Gould-Jacobs reaction, and more contemporary palladium-catalyzed reactions. organic-chemistry.orgnih.gov These synthetic strategies allow for the introduction of diverse substituents onto the quinolinone ring system, enabling the fine-tuning of the molecule's properties. The focus of much research has been on the modification of the quinolinone scaffold to enhance its biological efficacy and explore new applications. nih.govnih.gov
Significance of Bromomethyl Functionality in Organic Synthesis
The presence of a bromomethyl group (-CH2Br) at the 5-position of the quinolin-2(1H)-one ring is of great synthetic importance. The bromomethyl group is a versatile functional handle in organic chemistry, primarily due to the bromine atom's nature as an excellent leaving group. youtube.com This characteristic facilitates a variety of nucleophilic substitution reactions, allowing for the facile introduction of a wide range of other functional groups. youtube.comresearchgate.net
This reactivity makes 5-(bromomethyl)quinolin-2(1H)-one a valuable intermediate for the synthesis of more complex molecules. For instance, the bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to generate new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This capability is crucial for building molecular diversity and for the construction of targeted therapeutic agents or functional materials. The reactivity of bromomethylated aromatic compounds is a well-established principle in organic synthesis, enabling the creation of a plethora of derivatives from a single precursor. manac-inc.co.jp
Derivatization Strategies and Scaffold Modification
Design and Synthesis of Complex Analogues
The reactive bromomethyl group at the C5 position of the quinolin-2(1H)-one serves as a versatile handle for constructing more complex molecular architectures. Researchers have exploited this feature to synthesize a variety of analogues with potential applications in medicinal chemistry and materials science.
One common strategy involves the nucleophilic substitution of the bromide with various nucleophiles. For instance, the synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives has been achieved, starting from the corresponding 4-(bromomethyl)quinolin-2(1H)-one. derpharmachemica.com This transformation introduces an amino-functionalized side chain, which can be further elaborated.
A convergent synthetic pathway has been employed to create pyrimidine-quinolone hybrids. nih.gov This approach involves the reaction of 3-(bromomethyl)quinolin-2(1H)-ones with aminothiophenols to form an intermediate which is then coupled with chloropyrimidines. nih.gov This method allows for the modular assembly of complex molecules with distinct pharmacophoric units. The synthesis of quinoline-based analogues of combretastatin (B1194345) A-4, a potent anticancer agent, also highlights the utility of the quinoline (B57606) scaffold in designing complex bioactive molecules. nih.gov
The synthesis of polysubstituted 2(1H)-quinolone derivatives has been explored through various routes, including the reaction of 4-hydroxyquinolines with ylidenenitriles to yield pyranoquinolines. nih.gov While not directly starting from 5-(bromomethyl)quinolin-2(1H)-one, these methods demonstrate the broader interest in creating diverse quinolone structures.
The following table summarizes the synthesis of some complex analogues derived from bromomethyl-substituted quinolinones:
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-(Bromomethyl)quinolin-2(1H)-one | Glycine amide | 4-(aminomethyl)quinolin-2(1H)-one derivatives | derpharmachemica.com |
| 3-(Bromomethyl)quinolin-2(1H)-ones | 2/4-Aminothiophenol, followed by 4-aryl-2-chloropyrimidines (Microwave-assisted) | Pyrimidine-quinolone hybrids | nih.gov |
| 4-Hydroxyquinolines | Ylidenenitriles | Pyranoquinolines | nih.gov |
Introduction of Diverse Functional Groups for Advanced Applications
The introduction of diverse functional groups onto the this compound framework is crucial for fine-tuning its chemical and physical properties for specific applications. The bromo group is an excellent leaving group, facilitating the introduction of a wide array of functionalities through nucleophilic substitution reactions.
Functionalization can be aimed at enhancing biological activity. For example, quinolin-2(1H)-one derivatives have been designed as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases. researchgate.netnih.gov The synthesis of these inhibitors often involves modifying the quinolinone core and introducing specific functional groups to interact with the enzyme's active site. nih.gov
Beyond medicinal applications, functionalization can impart novel optical or material properties. The introduction of functional carbon substituents, such as cyano groups, into quinoline systems can lead to materials with interesting properties. mdpi.org While this study focuses on chloro-substituted quinolines, the principles of nucleophilic substitution are applicable to bromomethyl derivatives.
The strategic placement of functional groups can also influence the supramolecular aggregation and basicity of quinoline derivatives, as demonstrated in studies on quino[7,8-h]quinoline analogues. beilstein-journals.org
The following table provides examples of functional groups introduced onto the quinoline scaffold and their potential applications:
| Functional Group | Method of Introduction | Potential Application | Reference |
| Amine | Nucleophilic substitution of bromide | Anticancer agents | derpharmachemica.com |
| Thioether | Reaction with thiophenols | Building block for complex hybrids | nih.gov |
| Cyano | Nucleophilic substitution of chloro group | Versatile functionalization for carboxyl derivatives or alkylamines | mdpi.org |
| Nitro | Nitration | Intermediate for further transformations | beilstein-journals.org |
Strategic Modification of the Quinolinone System
Another strategy is the construction of fused ring systems. The bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to the formation of a five-membered oxazole (B20620) ring fused to the quinolinone core, resulting in a 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net This demonstrates how reactions involving a side chain can lead to profound changes in the core heterocyclic system.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of diverse quinoline scaffolds, allowing for the incorporation of structural diversity in a single step. rsc.org This approach offers a streamlined route to novel quinolinone systems that can then be further functionalized.
The following table outlines some strategic modifications of the quinolinone system:
| Modification Strategy | Example | Outcome | Reference |
| Introduction of additional substituents | Synthesis of 5-chloro-8-methoxy-2-(bromomethyl)quinoline | Altered electronic properties and reactivity | researchgate.net |
| Annulation of additional rings | Bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Formation of a fused oxazoloquinolinium system | researchgate.net |
| Multicomponent reactions | Various MCRs | Efficient synthesis of diverse quinoline scaffolds | rsc.org |
Structure-Reactivity Relationship Studies within Derivatives
Understanding the relationship between the structure of this compound derivatives and their reactivity is fundamental for the rational design of new compounds with desired properties. The electronic nature of substituents on the quinolinone ring can significantly influence the reactivity of the bromomethyl group.
For instance, in the synthesis of quinoline-2,4-dicarbonitriles from dichloroquinolines, the presence of electron-acceptor groups like nitro and phenyl resulted in good yields, while electron-donating groups led to lower yields and the formation of byproducts. mdpi.org This suggests that electron-withdrawing substituents on the quinolinone ring can enhance the electrophilicity of the carbon bearing the leaving group, facilitating nucleophilic substitution.
The position of substituents also plays a critical role. The synthesis and biological evaluation of various quinoline analogues as anticancer agents have revealed that the position and nature of substituents on the quinoline ring are crucial for activity. researchgate.net For example, studies on 3-phenyltrifluoromethyl quinoline derivatives showed that electron-withdrawing groups at the 5th position enhanced anticancer activity. researchgate.net
The development of quinolin-4-ones as antibiotics has also provided a wealth of structure-activity relationship data, with modifications at the N1, C6, C7, and C8 positions significantly impacting their biological profiles. mdpi.com Although a different isomer, these findings underscore the importance of systematic structural modification in optimizing the properties of quinoline-based compounds.
The following table summarizes key findings on structure-reactivity relationships:
| Structural Feature | Observation | Implication | Reference |
| Electron-withdrawing groups on the quinoline ring | Increased yield in nucleophilic substitution reactions | Enhanced electrophilicity of the reaction center | mdpi.org |
| Electron-donating groups on the quinoline ring | Decreased yield and byproduct formation in nucleophilic substitution | Reduced electrophilicity of the reaction center | mdpi.org |
| Substituent position (e.g., C5 in 3-phenyltrifluoromethyl quinolines) | Significant impact on anticancer activity | Importance of specific substitution patterns for biological targeting | researchgate.net |
Mechanistic Investigations of Reactions Involving 5 Bromomethyl Quinolin 2 1h One
Elucidation of Proposed Reaction Pathways
The conversion of 5-methylquinolin-2(1H)-one to 5-(bromomethyl)quinolin-2(1H)-one is best described by a free-radical chain reaction mechanism, especially when N-bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator (e.g., AIBN - azobisisobutyronitrile) or under photochemical conditions. wikipedia.org
The proposed pathway consists of three main stages:
Initiation: The reaction is triggered by the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS upon exposure to heat or UV light, generating a small number of initial radicals. masterorganicchemistry.comnumberanalytics.com These radicals then abstract a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•). chadsprep.comyoutube.com
Propagation: This stage involves a self-sustaining cycle where the desired product is formed, and the radical species is regenerated.
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group at the C-5 position of the quinolinone ring. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.com The stability of this benzylic radical is a key driving force for the selectivity of the reaction at the methyl group rather than on the aromatic ring. libretexts.org
Bromine Transfer: The newly formed benzylic radical reacts with a molecule of molecular bromine (Br₂), which is present in a low and constant concentration, to yield the final product, this compound, and a new bromine radical (Br•). masterorganicchemistry.commasterorganicchemistry.com The required Br₂ is generated from the reaction of NBS with the HBr produced in the previous step. chadsprep.comyoutube.com
This cycle repeats, propagating the chain reaction until the reactants are consumed or the chain is terminated.
Termination: The chain reaction ceases when radical species are consumed through combination reactions. This can occur through the reaction of two bromine radicals to form bromine, the combination of two benzylic radicals, or the reaction of a benzylic radical with a bromine radical. numberanalytics.com
Kinetic Studies of Key Transformations
Rate = k[Benzylic Substrate][Br•]
Several factors would be expected to influence the kinetics of this transformation:
Concentration of Reactants: The reaction rate is dependent on the concentration of the 5-methylquinolin-2(1H)-one and the steady-state concentration of the bromine radical.
Temperature: Increasing the reaction temperature increases the rate of homolytic cleavage of the initiator, leading to a higher concentration of radicals and a faster reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.
Light Intensity: In photochemical reactions, the rate is dependent on the intensity of the light source, as this directly influences the rate of radical formation.
The table below summarizes how different parameters are expected to influence the reaction kinetics.
| Parameter | Effect on Reaction Rate | Rationale |
| [5-Methylquinolin-2(1H)-one] | Increases | Higher concentration of the substrate increases the frequency of collisions with bromine radicals. |
| [NBS] | Increases | Provides a sustained, low concentration of Br₂ necessary for the propagation step. chadsprep.com |
| [Radical Initiator] | Increases | Higher initiator concentration leads to a higher concentration of bromine radicals. manac-inc.co.jp |
| Temperature | Increases | Enhances the decomposition of the radical initiator and increases the energy of molecular collisions. researchgate.net |
| Light Intensity (Photochemical) | Increases | Increases the rate of radical formation. masterorganicchemistry.com |
Intermediates Identification and Characterization
The key intermediate in the proposed radical bromination of 5-methylquinolin-2(1H)-one is the 5-(radicalomethyl)quinolin-2(1H)-one , a benzylic-type radical. The stability of this intermediate is crucial for the regioselectivity of the bromination at the methyl group. libretexts.org This stability arises from the delocalization of the unpaired electron over the quinoline (B57606) ring system through resonance.
The resonance structures of the benzylic radical intermediate would show the unpaired electron distributed over the ortho and para positions of the benzene (B151609) ring component of the quinoline system, as well as on the nitrogen atom of the pyridinone ring.
Direct spectroscopic identification of such a transient radical intermediate is challenging due to its high reactivity and low concentration. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be used to detect and characterize this radical species under specific experimental conditions. However, no such studies have been reported for this specific compound. The presence and structure of this intermediate are largely inferred from the reaction products and the well-established mechanism of benzylic bromination. masterorganicchemistry.com
Role of Catalysts and Solvents in Reaction Mechanism
The choice of catalysts and solvents plays a critical role in directing the outcome and efficiency of the bromination reaction.
Catalysts:
In the context of free-radical bromination with NBS, the term "catalyst" often refers to the radical initiator . As previously mentioned, compounds like AIBN or benzoyl peroxide are used in catalytic amounts to initiate the radical chain reaction. wikipedia.org
In a broader sense, Lewis acids have been shown to catalyze benzylic bromination. nih.gov For instance, zirconium(IV) chloride has been reported to catalyze benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), another source of bromine radicals. nih.gov Such catalysts can facilitate the generation of radicals under milder conditions. In contrast, Brønsted acids tend to promote electrophilic aromatic substitution on the ring rather than benzylic bromination. nih.gov
Solvents:
The choice of solvent is critical for the success of NBS bromination. Non-polar solvents are generally preferred to prevent the ionic reaction of bromine with the aromatic ring. researchgate.net
Carbon tetrachloride (CCl₄): Historically, CCl₄ has been the solvent of choice for Wohl-Ziegler reactions due to its inertness towards radical reactions. wikipedia.org However, due to its toxicity and environmental concerns, its use has been largely phased out.
Acetonitrile (CH₃CN): This polar aprotic solvent can also be used. Studies on the bromination of other substituted quinolines have been conducted in acetonitrile. acgpubs.org
Benzene and Chloroform (B151607) (CHCl₃): These have also been employed as solvents in the bromination of quinoline derivatives. acgpubs.orgresearchgate.net
Solvent-free conditions: In some modern applications, photochemical bromination can be carried out in the absence of a solvent, offering a greener alternative. researchgate.net
The solvent can influence the regioselectivity of bromination. For example, in the electrophilic bromination of 8-substituted quinolines, the solvent choice can affect the ratio of mono- to di-brominated products. acgpubs.org While the benzylic bromination of 5-methylquinolin-2(1H)-one is expected to be highly selective for the methyl group due to the stability of the benzylic radical, the solvent can still impact reaction rates and the formation of minor byproducts.
The following table summarizes the role of common catalysts and solvents in the bromination of quinoline derivatives.
| Component | Type | Role in Reaction Mechanism | References |
| AIBN / Benzoyl Peroxide | Radical Initiator | Initiates the free-radical chain reaction through homolytic cleavage. | wikipedia.org |
| Zirconium(IV) chloride | Lewis Acid Catalyst | Can catalyze benzylic bromination, likely through a radical generation pathway. | nih.gov |
| Carbon tetrachloride | Solvent | Inert, non-polar solvent that favors radical reactions over ionic pathways. | wikipedia.org |
| Acetonitrile | Solvent | Polar aprotic solvent used in various bromination reactions of quinolines. | acgpubs.org |
| Chloroform | Solvent | Non-polar solvent used in the bromination of substituted quinolines. | acgpubs.org |
Theoretical and Computational Chemistry Studies of 5 Bromomethyl Quinolin 2 1h One
Computational chemistry provides a powerful lens for examining the intrinsic properties of 5-(bromomethyl)quinolin-2(1H)-one at the molecular level. Through the application of quantum mechanical methods, it is possible to model its electronic structure, predict its reactivity, and understand the energetic landscapes of its potential transformations. These theoretical insights complement experimental findings, offering a deeper understanding of the molecule's behavior.
Non Biological Applications and Material Science Relevance
5-(Bromomethyl)quinolin-2(1H)-one as a Key Synthetic Building Block in Advanced Organic Synthesis
This compound serves as a crucial intermediate in the field of advanced organic synthesis. researchgate.netpatsnap.com The reactivity of the bromomethyl group allows for its versatile use in the construction of more elaborate molecular architectures.
The quinoline (B57606) nucleus is a fundamental component in numerous natural products and pharmacologically active compounds. researchgate.net The presence of a bromomethyl group at the 5-position of the quinolin-2(1H)-one core provides a reactive handle for the introduction of various functional groups, making it a valuable precursor for the synthesis of complex organic molecules. researchgate.net For instance, quinoline derivatives are used in the synthesis of compounds with potential applications in treating a range of diseases. patsnap.com The development of novel synthetic methodologies continues to expand the utility of quinoline-based building blocks in creating structurally diverse molecules. mdpi.com
The quinoline framework can be functionalized to create scaffolds for the development of multi-functional systems. researchgate.net By strategically modifying the quinoline core, researchers can design molecules with tailored properties. The ability to introduce different substituents onto the quinoline ring system allows for the fine-tuning of electronic and steric properties, which is crucial for applications in materials science and medicinal chemistry. researchgate.net
Role in the Design and Synthesis of Novel Organic Materials
Quinoline derivatives have emerged as important components in the design and synthesis of novel organic materials. mdpi.compatsnap.com Their inherent electronic properties and structural versatility make them attractive candidates for various material science applications.
Quinoline-based compounds have shown significant promise in the field of optoelectronics. researchgate.net Derivatives of quinoline are being investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netacs.org The extended π-conjugated systems present in many quinoline derivatives contribute to their desirable electronic and photophysical properties, such as absorption and emission of light. acs.org The ability to modify the quinoline structure allows for the tuning of these properties to meet the specific requirements of optoelectronic devices. researchgate.netacs.org
The reactivity of the bromomethyl group in compounds like this compound makes them useful as intermediates in polymer chemistry. This functional group can participate in various polymerization reactions, allowing for the incorporation of the quinoline moiety into polymer backbones or as pendant groups. The resulting polymers may exhibit unique optical, thermal, or electronic properties derived from the quinoline unit.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The quinoline ring system, with its potential for π-π stacking and hydrogen bonding interactions, is a valuable component in the field of supramolecular chemistry. These non-covalent interactions can drive the self-assembly of quinoline-containing molecules into well-defined, higher-order structures. The resulting supramolecular assemblies can exhibit novel properties and functions, with potential applications in areas such as sensing, catalysis, and materials science. Recent research has explored the supramolecular assembly of gold(I) quinoline-8-thiolates, which display interesting luminescence properties influenced by metal-metal interactions and molecular packing. nih.gov
No Published Applications of this compound in the Development of Chemical Probes for Non-Biological Analytes
Despite a comprehensive review of available scientific literature, no specific applications of the chemical compound This compound in the development of chemical probes for non-biological analytes have been reported. Extensive searches for its use either directly as a chemosensor or as a synthetic precursor for such probes did not yield any relevant research data.
The quinolin-2(1H)-one structural motif is a recognized fluorophore and has been utilized in the design of various fluorescent chemosensors for the detection of non-biological analytes such as metal ions and anions. nih.govnanobioletters.comasianpubs.orgnih.gov These probes often operate on principles like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to a detectable change in their optical properties upon binding with a target analyte. nanobioletters.comresearchgate.net For instance, various quinoline derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for ions like Cu²⁺ and Zn²⁺. nanobioletters.comasianpubs.org
However, the specific compound This compound has not been featured in the literature as a platform for such chemical probes. The presence of a bromomethyl group at the 5-position provides a reactive site that could potentially be used for further functionalization to create a specific binding pocket for an analyte. For example, similar bromo-functionalized heterocyclic compounds have been used as alkylating agents in the synthesis of more complex molecules. nuph.edu.ua
While the synthesis of various quinolin-2(1H)-one derivatives is well-documented, nih.govrsc.orgnih.gov and the parent compound itself is commercially available, its specific application in the field of non-biological sensing remains unexplored in published research. Studies on related quinoline structures demonstrate the potential of this heterocyclic system in sensor development, but direct evidence for the utility of This compound in this context is currently absent from the scientific record.
Therefore, no detailed research findings or data tables regarding the use of This compound for the development of chemical probes for non-biological analytes can be provided.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(Bromomethyl)quinolin-2(1H)-one to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves bromination of a quinolinone precursor under controlled conditions. Key parameters include:
- Temperature : 60–80°C for efficient bromomethyl group introduction without side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
- Catalyst : Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to improve regioselectivity.
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming product formation .
- Data Table :
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Quinolin-2(1H)-one | DMF | 70 | AlCl₃ | 68 | 95 |
| 5-Methylquinolin-2(1H)-one | DMSO | 80 | None | 52 | 88 |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl group’s position (δ ~4.3 ppm for CH₂Br) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₀H₈BrNO) and isotopic pattern for bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmaceutical-grade studies) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Optimize the molecule’s geometry to identify electrophilic centers (e.g., bromomethyl carbon).
- Reactivity Analysis : Calculate Fukui indices to predict sites susceptible to nucleophilic attack (e.g., SN2 displacement of Br).
- Solvent Effects : Simulate solvent interactions (e.g., DMSO) to assess their impact on transition-state stabilization .
Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?
- Answer :
- Variable Screening : Systematic testing of solvents (DMF vs. THF), catalysts (AlCl₃ vs. FeCl₃), and brominating agents (NBS vs. Br₂).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated derivatives) that reduce yield.
- Reproducibility Protocols : Standardize reaction scales (mg vs. gram-level) and purification methods (column chromatography vs. recrystallization) .
Q. How does the bromomethyl group influence the biological activity of quinolin-2(1H)-one derivatives in antimicrobial assays?
- Answer :
- Structure-Activity Relationship (SAR) : The bromomethyl group enhances lipophilicity, improving membrane penetration in Gram-negative bacteria (e.g., E. coli).
- Enzyme Inhibition : Molecular docking studies show the bromomethyl group binds to catalytic pockets of bacterial enzymes (e.g., DNA gyrase) .
- Validation : MIC (Minimum Inhibitory Concentration) assays correlate substituent size/position with activity; bromomethyl derivatives show MIC = 2–8 µg/mL against S. aureus .
Q. What crystallographic techniques are used to confirm the solid-state structure of this compound derivatives?
- Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (C-Br = 1.93 Å) and dihedral angles between quinoline and bromomethyl groups.
- Powder XRD : Validates bulk crystallinity and polymorphic purity (e.g., absence of hydrate forms).
- Software Tools : SHELX for structure refinement and Mercury for visualizing intermolecular interactions (e.g., halogen bonding) .
Data Contradiction and Troubleshooting
Q. Why do some studies report instability of this compound under acidic conditions, while others do not?
- Answer :
- Mechanistic Insight : Acidic conditions may protonate the quinolinone oxygen, triggering ring-opening or bromine elimination.
- Mitigation : Stabilize the compound using buffered solutions (pH 6–8) or non-protic solvents (e.g., acetonitrile).
- Contradiction Source : Differences in acid strength (HCl vs. acetic acid) and reaction time .
Methodological Best Practices
Q. How to design a kinetic study for bromomethyl group substitution reactions in quinolin-2(1H)-one derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
